molecular formula C10H10N2O2 B11908442 2-Phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid CAS No. 1033753-80-8

2-Phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid

Cat. No.: B11908442
CAS No.: 1033753-80-8
M. Wt: 190.20 g/mol
InChI Key: VOYCCPFDTWHFGV-UHFFFAOYSA-N
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Description

2-Phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid is a heterocyclic compound that features an imidazole ring with a phenyl group attached. This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid typically involves the cyclization of amido-nitriles. One common method is the reaction of benzylamine with glyoxal in the presence of ammonium acetate, which leads to the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring .

Scientific Research Applications

2-Phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid involves its interaction with various molecular targets. It can act as an enzyme inhibitor or receptor modulator, affecting different biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid is unique due to the presence of both the phenyl group and the carboxylic acid group, which confer specific chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

1033753-80-8

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-phenyl-4,5-dihydro-1H-imidazole-5-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c13-10(14)8-6-11-9(12-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H,13,14)

InChI Key

VOYCCPFDTWHFGV-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=N1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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